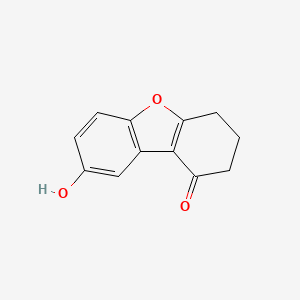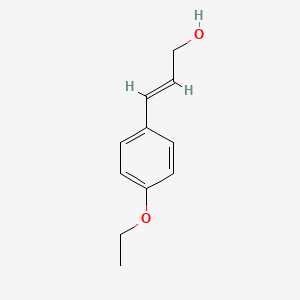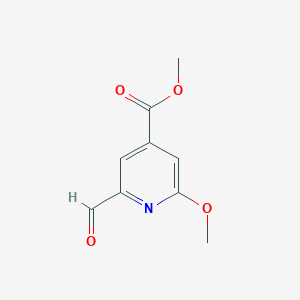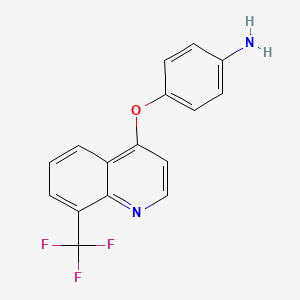
1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused with a carboxylic acid group and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with triethyl orthoformate to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, which could lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methyl-5-oxo-4H-1,2,4-triazole: Similar structure but with a methyl group instead of a carboxylic acid.
1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxylic acid.
Uniqueness: 1-(2-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a chlorophenyl group and a carboxylic acid group attached to the triazole ring. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .
Properties
Molecular Formula |
C9H6ClN3O3 |
|---|---|
Molecular Weight |
239.61 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-3-1-2-4-6(5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16) |
InChI Key |
UPTBJDIMRWHYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)


![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)


![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)


![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)
